![molecular formula C20H17F3N2O4 B2801876 methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-63-1](/img/structure/B2801876.png)
methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods . For instance, the synthesis of a related compound, “Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate”, involves several stages including the use of 1,1’-carbonyldiimidazole in acetonitrile .Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, holds significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain this substructure. Researchers can investigate the compound’s potential as a lead scaffold for novel drug candidates targeting various diseases .
Epigenetics and Histone Modulators
Histone lysine methyltransferase EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis. Our compound could serve as a chemical tool to explore EZH2 biology or even as a starting point for developing new EZH2 inhibitors .
Antimicrobial and Antioxidant Properties
While not directly studied for our compound, related 4-oxo derivatives of pyrrole-3-carboxylic acids exhibit antimalarial and HIV-1 protease inhibitory activities. Researchers could investigate whether our compound shares similar properties .
Green Chemistry and Sustainable Synthesis
A green synthetic procedure was developed for the two-step synthesis of our compound from anthranilic acid. Utilizing deep eutectic solvents (DES) and microwave-induced synthesis, this approach aligns with eco-friendly practices .
Indole Derivatives and Tricyclic Structures
The compound’s synthesis involves interesting cyclization modes. Researchers could explore its potential as a precursor for indole derivatives or tricyclic compounds, which have diverse biological activities .
properties
IUPAC Name |
methyl 9-methyl-11-oxo-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-19-10-14(12-9-11(17(26)28-2)7-8-16(12)29-19)24-18(27)25(19)15-6-4-3-5-13(15)20(21,22)23/h3-9,14H,10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGAXABMUQGMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate |
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